molecular formula C6H10N2O B1396212 cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one CAS No. 1021878-40-9

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one

Cat. No.: B1396212
CAS No.: 1021878-40-9
M. Wt: 126.16 g/mol
InChI Key: OWUKCNLPZKSUSF-WHFBIAKZSA-N
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Description

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a hexahydropyrrolo ring. The structural complexity and potential biological activities of this compound make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one typically involves a multi-step process. One common method is the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . This method starts with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. The ylide then reacts with maleimide to produce the hexahydropyrrolo[3,4-c]pyrrole intermediate. Subsequent reduction of the nitro group and an unusual transamidation reaction lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, as seen in the synthesis process.

    Substitution: Substitution reactions can occur at different positions on the pyrrole ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which can differ significantly from those of its analogs.

Properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKCNLPZKSUSF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211006
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-51-9
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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